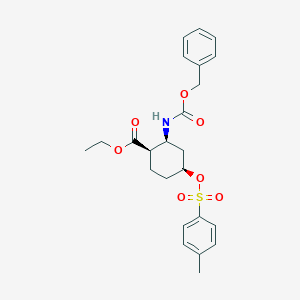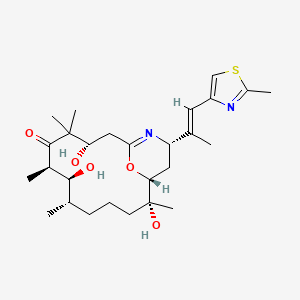![molecular formula C7H6BrN3O B1142879 3-Bromo-5-methoxy-1H-pyrazolo[3,4-c]pyridine CAS No. 1357945-39-1](/img/structure/B1142879.png)
3-Bromo-5-methoxy-1H-pyrazolo[3,4-c]pyridine
Descripción general
Descripción
Synthesis Analysis
The synthesis of 3-Bromo-5-methoxy-1H-pyrazolo[3,4-c]pyridine derivatives and related compounds often involves multi-step reactions including cyclization, bromination, and nucleophilic substitution. A method involves the ring opening followed by ring closure reactions to afford novel derivatives. Elemental analysis and spectral data are used to establish the chemical structure of synthesized compounds (Halim & Ibrahim, 2022).
Molecular Structure Analysis
Structural analysis is performed using techniques such as single crystal X-ray diffraction, providing insights into the crystal packing, molecular conformation, and intermolecular interactions. For instance, the crystal structure determination reveals how various rings within the molecule are oriented relative to each other and the types of hydrogen bonding present (Ganapathy et al., 2015).
Chemical Reactions and Properties
3-Bromo-5-methoxy-1H-pyrazolo[3,4-c]pyridine undergoes a range of chemical reactions, including nucleophilic attacks and cycloadditions, leading to the formation of various heterocyclic compounds. The local reactivity descriptors indicate high reactivity for nucleophilic attacks at specific carbon atoms (Halim & Ibrahim, 2022). The reactivity towards different reagents and conditions enables the synthesis of a broad array of derivatives with potential biological and materials applications.
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystallinity, are closely related to the molecular structure. Crystallographic studies provide valuable data on the compound's solid-state properties, informing its suitability for various applications. The molecular packing, stabilized by hydrogen bonding and other non-covalent interactions, influences these properties significantly (Ganapathy et al., 2015).
Chemical Properties Analysis
The chemical properties of 3-Bromo-5-methoxy-1H-pyrazolo[3,4-c]pyridine, such as reactivity, stability, and electronic characteristics, are explored through computational studies and experimental data. DFT calculations, NBO analysis, and spectral studies help in understanding the electron distribution, hyperconjugative interactions, and the influence of substituents on the molecule's reactivity and stability (Halim & Ibrahim, 2022).
Aplicaciones Científicas De Investigación
Synthesis and Characterization
3-Bromo-5-methoxy-1H-pyrazolo[3,4-c]pyridine and its derivatives are key intermediates in the synthesis of complex polyheterocyclic compounds. For instance, they serve as precursors for new polyheterocyclic ring systems with potential antibacterial properties. The synthesis involves reactions with various substituents to form compounds like pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine and pyrido[2',3':3,4]pyrazolo[5,1-c]triazine derivatives. These synthesized heterocycles are characterized using spectral techniques and evaluated for their in vitro antibacterial activities (Abdel‐Latif, Fatima S. Mehdhar, & Ghada E. Abdel-Ghani, 2019).
Molecular Chemistry
3-Bromo-5-methoxy-1H-pyrazolo[3,4-c]pyridine derivatives are also explored for their chemical and physical properties. For example, their reaction mechanisms, such as the conversion of 4-methoxy-5-nitropyrimidine into 3-amino-4-nitropyrazole via hydrazine, offer insights into transformations of pyrimidines into pyrazoles. The assigned structures are consistent with various spectroscopic analyses, highlighting their importance in understanding the chemical behavior of such compounds (M. Biffin, D. J. Brown, & Q. N. Porter, 1968).
Antimicrobial and Antioxidant Studies
Some derivatives of 3-Bromo-5-methoxy-1H-pyrazolo[3,4-c]pyridine exhibit antimicrobial and antioxidant properties. They have been synthesized and shown to possess significant activity against various bacterial strains, comparing favorably with standard drugs. Additionally, these compounds display moderate to good antioxidant properties, indicating their potential for therapeutic applications (Hiren H. Variya, V. Panchal, & G. Patel, 2019).
Photophysical Studies
3-Bromo-5-methoxy-1H-pyrazolo[3,4-c]pyridine derivatives are also investigated for their photophysical behavior. Studies on 2-(1H-pyrazol-5-yl)pyridines and their derivatives demonstrate that these compounds exhibit three types of photoreactions: excited-state intramolecular proton transfer, excited-state intermolecular double-proton transfer, and solvent-assisted double-proton transfer. These findings contribute to the understanding of the photophysics of such compounds, which could be relevant for developing photodynamic therapy agents or materials for optoelectronics (V. Vetokhina et al., 2012).
Antitumor and Anti-inflammatory Activities
Additionally, certain pyrazolo[3,4-b]pyridine nucleosides derived from 3-Bromo-5-methoxy-1H-pyrazolo[3,4-c]pyridine have been synthesized and evaluated for their antitumor and anti-inflammatory activities. These studies reveal the potential of such compounds in medicinal chemistry, providing a foundation for the development of new therapeutic agents (Y. Sanghvi et al., 1989).
Safety And Hazards
The compound is classified under the GHS07 hazard class and has the signal word "Warning"2. It has the hazard statement H302, indicating that it may be harmful if swallowed2.
Direcciones Futuras
The future directions for the research and development of 3-Bromo-5-methoxy-1H-pyrazolo[3,4-c]pyridine are not explicitly mentioned in the search results. However, given its potential biological activity45, it could be a subject of interest in the field of medicinal chemistry.
Propiedades
IUPAC Name |
3-bromo-5-methoxy-2H-pyrazolo[3,4-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3O/c1-12-6-2-4-5(3-9-6)10-11-7(4)8/h2-3H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVAIJSPCHCHDKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(NN=C2C=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201247413 | |
| Record name | 1H-Pyrazolo[3,4-c]pyridine, 3-bromo-5-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201247413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-methoxy-1H-pyrazolo[3,4-c]pyridine | |
CAS RN |
1357945-39-1 | |
| Record name | 1H-Pyrazolo[3,4-c]pyridine, 3-bromo-5-methoxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1357945-39-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazolo[3,4-c]pyridine, 3-bromo-5-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201247413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-Bromo-5-methoxy-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1142799.png)



